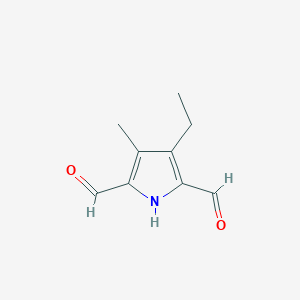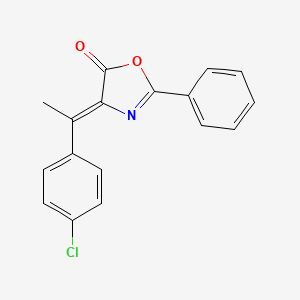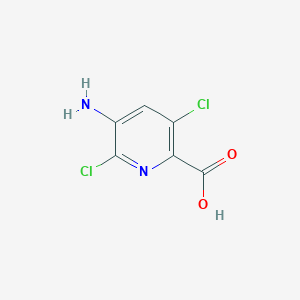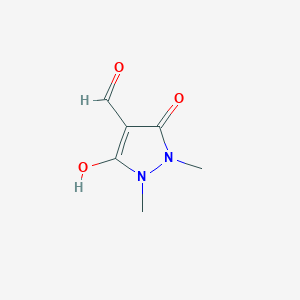
4,4-Dimethyl-5-phenyl-4,5-dihydroisoxazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Dimethyl-5-phenyl-4,5-dihydroisoxazol-5-ol is a heterocyclic compound featuring an isoxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-5-phenyl-4,5-dihydroisoxazol-5-ol typically involves a [3+2] cycloaddition reaction. One common method is the reaction between an alkene and a nitrile oxide, which can be generated in situ from an oxime using an oxidizing agent such as sodium hypochlorite (NaOCl) under ultrasonic activation . The reaction conditions often require a biphasic system to facilitate the formation of the isoxazole ring.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, and employing continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 4,4-Dimethyl-5-phenyl-4,5-dihydroisoxazol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens for electrophilic substitution and organometallic reagents for nucleophilic substitution.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized isoxazole derivatives.
Aplicaciones Científicas De Investigación
4,4-Dimethyl-5-phenyl-4,5-dihydroisoxazol-5-ol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research explores its potential as a therapeutic agent due to its unique structural features and biological activity.
Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.
Mecanismo De Acción
The mechanism by which 4,4-Dimethyl-5-phenyl-4,5-dihydroisoxazol-5-ol exerts its effects involves interactions with various molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The exact pathways depend on the specific biological context, but common targets include enzymes involved in inflammation and cell proliferation.
Comparación Con Compuestos Similares
Isoxazole: The parent compound, which lacks the dimethyl and phenyl substituents.
4,5-Dihydroisoxazole: A reduced form of isoxazole with different reactivity.
Phenylisoxazole: Isoxazole with a phenyl group, but without the dimethyl substituents.
Uniqueness: 4,4-Dimethyl-5-phenyl-4,5-dihydroisoxazol-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both dimethyl and phenyl groups enhances its stability and potential for diverse chemical reactions, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
53009-30-6 |
|---|---|
Fórmula molecular |
C11H13NO2 |
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
4,4-dimethyl-5-phenyl-1,2-oxazol-5-ol |
InChI |
InChI=1S/C11H13NO2/c1-10(2)8-12-14-11(10,13)9-6-4-3-5-7-9/h3-8,13H,1-2H3 |
Clave InChI |
JVMCQNQMURKQKP-UHFFFAOYSA-N |
SMILES canónico |
CC1(C=NOC1(C2=CC=CC=C2)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Cyclopenta[c]pyrrole-1,5-dione, 2,3,3a,4-tetrahydro-6-phenyl-](/img/structure/B12883459.png)
![Methyl 4-methoxybenzo[d]isoxazole-6-carboxylate](/img/structure/B12883467.png)

![2-(Furan-2-yl)-4,5,6,7-tetrahydrothiazolo[4,5-b]pyridine](/img/structure/B12883483.png)





![3-Methoxy-6-methylbenzo[d]isoxazole](/img/structure/B12883512.png)



